Cas no 4498-32-2 (Dibenzepin)

Dibenzepin is a tricyclic antidepressant (TCA) primarily used in the treatment of depressive disorders. Its chemical structure is derived from dibenzazepine, and it functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability in synaptic clefts. Dibenzepin exhibits notable efficacy in managing moderate to severe depression, with additional applications in anxiety-related conditions. Its pharmacokinetic profile includes good oral absorption and hepatic metabolism, though caution is advised due to potential anticholinergic and sedative side effects. The compound's balanced activity on multiple neurotransmitter systems makes it a versatile option in psychopharmacology, particularly in cases resistant to first-line treatments.
Dibenzepin structure
Dibenzepin structure
Product name:Dibenzepin
CAS No:4498-32-2
MF:C18H21N3O
Molecular Weight:295.37884
CID:329160
PubChem ID:9419

Dibenzepin 化学的及び物理的性質

名前と識別子

    • 11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-
    • Dibenzepin
    • 10-(2-dimethylamino-ethyl)-5-methyl-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one
    • 10,11-Dihydro-10-[2-(dimethylamino)ethyl]-5-methyl-5H-dibenzo[b,e][1,4]diazepin-11-one
    • 10,11-Dihydro-5-methyl-10
    • 10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one
    • 5-(2-dimethylaminoethyl)-11-methyl-benzo[b][1,4]benzodiazepin-6-one
    • 5-Methyl-10-[2-(dimethylamino)ethyl]-5H-dibenzo[b,e][1,4]diazepine-11(10H)-one
    • dibenzepine
    • Biomol-NT_000090
    • BDBM50101814
    • DIBENZEPIN [WHO-DD]
    • BRD-K79145749-001-01-8
    • 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 10-(2-(dimethylamino)ethyl)-5,10-dihydro-5-methyl-
    • AB01275527_02
    • SR-05000001528-1
    • Q412107
    • UNII-510SJZ1Y6L
    • 5,10-Dihydro-10-(2-(dimethylamino)ethyl)-5-methyl-11H-dibenzo(b,e)(1,4)diazepin-11-one
    • NSC169412
    • EN300-18563712
    • 510SJZ1Y6L
    • 10-[2-(Dimethylamino)ethyl]-5-methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
    • Dibenzepine [INN-French]
    • Dibenzepina
    • HMS2090H08
    • 11H-Dibenzo[b,e][1,4]diazepin-11-one, 10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-
    • BPBio1_001093
    • AB01275527-01
    • NCGC00160395-03
    • Dibenzepina [INN-Spanish]
    • CHEBI:93394
    • 5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one
    • DTXSID7022916
    • SR-05000001528
    • FT-0666411
    • D07812
    • DIBENZEPIN [MI]
    • DB13225
    • SCHEMBL49286
    • 5H-Dibenzo(b,e)(1,4)diazepin-11(10H)-one, 10-(2-(dimethylamino)ethyl)-5-methyl-
    • 5-[2-(dimethylamino)ethyl]-11-methyl-6-benzo[b][1,4]benzodiazepinone
    • Dibenzepin [INN:BAN]
    • Dibenzepin (INN)
    • AKOS023249382
    • 10-(2-(DIMETHYLAMINO)ETHYL)-5,10-DIHYDRO-5-METHYL-11-H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE
    • Ecatril hydrochloride
    • Dibenzepinum [INN-Latin]
    • 10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-methyl-11-H-dibenzo[b,e][1,4]diazepin-11-one
    • 10-[2-(Dimethylamino)ethyl]-5-methyl-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one #
    • BRN 0894708
    • 10-(2-(Dimethylamino)ethyl)-5-methyl-5H-dibenzo(b,e)(1,4)diazepin-11(10H)-one
    • NCGC00160395-02
    • 9-[2-(dimethylamino)ethyl]-2-methyl-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
    • NCGC00160395-01
    • NS00008457
    • 10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one; Dibenzepin;HF 1927
    • CHEMBL1442422
    • 4498-32-2
    • Dibenzepinum
    • EX-A2948
    • Oprea1_703590
    • 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-5-methyl-
    • QPGGEKPRGVJKQB-UHFFFAOYSA-N
    • DIBENZEPIN [INN]
    • Dibenzepina (INN-Spanish)
    • Dibenzepine (INN-French)
    • N06AA08
    • Dibenzepinum (INN-Latin)
    • 5-(2-(dimethylamino)ethyl)-11-methylbenzo(b)(1,4)benzodiazepin-6-one
    • DTXCID702916
    • BRD-K79145749-003-02-2
    • Dibenzepin (free base)
    • インチ: InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3
    • InChIKey: QPGGEKPRGVJKQB-UHFFFAOYSA-N
    • SMILES: CN(C)CCN1C2=CC=CC=C2N(C)C3=CC=CC=C3C1=O

計算された属性

  • 精确分子量: 295.16800
  • 同位素质量: 295.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.8A^2
  • XLogP3: 2.7

じっけんとくせい

  • 密度みつど: 1.1190 (rough estimate)
  • ゆうかいてん: 116-117°C
  • Boiling Point: bp0.01 185°
  • フラッシュポイント: 194.9°C
  • Refractive Index: 1.5855 (estimate)
  • PSA: 30.17000
  • LogP: 2.61700
  • 酸度系数(pKa): 8.25(at 25℃)
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Dibenzepin Security Information

  • Signal Word:warning
  • 危害声明: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:UN 3249
  • セキュリティの説明: H303+H313+H333
  • 包装カテゴリ:III
  • Packing Group:III
  • 包装グループ:III
  • HazardClass:6.1(b)
  • 安全术语:6.1(b)
  • 危险等级:6.1(b)
  • 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dibenzepin 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dibenzepin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D416920-5mg
Dibenzepin
4498-32-2
5mg
$ 219.00 2023-09-07
Enamine
EN300-18563712-0.05g
4498-32-2
0.05g
$2755.0 2023-09-18
TRC
D416920-2mg
Dibenzepin
4498-32-2
2mg
$ 155.00 2023-04-17
TRC
D416920-50mg
Dibenzepin
4498-32-2
50mg
$ 1654.00 2023-04-17
TRC
D416920-10mg
Dibenzepin
4498-32-2
10mg
$ 397.00 2023-09-07
TRC
D416920-25mg
Dibenzepin
4498-32-2
25mg
$ 931.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-211294-5mg
Dibenzepin,
4498-32-2
5mg
¥2181.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-211294-5 mg
Dibenzepin,
4498-32-2
5mg
¥2,181.00 2023-07-10
A2B Chem LLC
AG25844-5mg
Dibenzepin
4498-32-2
5mg
$334.00 2024-04-20
A2B Chem LLC
AG25844-10mg
Dibenzepin
4498-32-2
10mg
$507.00 2024-04-20

Dibenzepinに関する追加情報

Comprehensive Overview of Dibenzepin (CAS No. 4498-32-2): Properties, Applications, and Modern Research Insights

Dibenzepin (CAS No. 4498-32-2) is a tricyclic compound with a unique chemical structure that has garnered attention in both pharmaceutical and biochemical research. Known for its potential therapeutic properties, this compound is often studied for its interactions with neurotransmitter systems. The systematic name for Dibenzepin is 10,11-dihydro-5-methyl-11-[4-methyl-1-piperazinyl]-dibenzo[b,e][1,4]diazepin-6-one, reflecting its complex molecular architecture. Researchers and industry professionals frequently search for terms like "Dibenzepin uses," "Dibenzepin mechanism of action," and "CAS 4498-32-2 supplier" to explore its applications and availability.

The pharmacological profile of Dibenzepin has been a subject of interest due to its structural similarity to other tricyclic compounds. Studies suggest it may influence serotonin and norepinephrine reuptake, making it relevant to discussions on mental health treatments. In recent years, searches for "natural alternatives to tricyclic compounds" and "Dibenzepin vs. SSRIs" have surged, reflecting public curiosity about safer or complementary options. While Dibenzepin is not as widely prescribed as newer agents, its historical significance in neuropharmacology keeps it in academic discourse.

From a chemical perspective, Dibenzepin (CAS No. 4498-32-2) exhibits a melting point of 175–177°C and limited solubility in water, which impacts its formulation strategies. Analytical techniques such as HPLC and mass spectrometry are commonly employed to characterize its purity, as highlighted by queries like "Dibenzepin HPLC method" or "4498-32-2 spectroscopy data." These technical details are critical for quality control in laboratories and manufacturing processes.

In the context of modern drug development, Dibenzepin serves as a reference compound for structure-activity relationship (SAR) studies. Its tricyclic core is a template for designing novel molecules targeting neurological pathways. Online discussions often compare it with "multitarget drug design" or "repurposing older drugs," aligning with trends in personalized medicine. Notably, patents and publications referencing CAS 4498-32-2 continue to emerge, underscoring its enduring relevance.

Environmental and metabolic studies of Dibenzepin are another area of exploration. Researchers investigate its biodegradation and metabolic byproducts, addressing concerns about pharmaceutical residues in ecosystems. Phrases like "Dibenzepin environmental impact" and "pharmaceutical waste management" resonate with eco-conscious audiences, linking this compound to broader sustainability goals.

Despite its niche status, Dibenzepin remains a valuable tool for educators and students in medicinal chemistry courses. Its synthesis pathways—often searched as "Dibenzepin synthesis steps"—illustrate key organic reactions, while its pharmacodynamics model complex drug-receptor interactions. Digital learning platforms increasingly feature such case studies to bridge theory and practice.

In summary, Dibenzepin (CAS No. 4498-32-2) exemplifies how classic compounds can sustain scientific interest across decades. Whether as a research benchmark, a teaching aid, or a candidate for drug repurposing, its multifaceted role ensures continued visibility in journals and databases. Future studies may further unravel its potential, particularly in addressing unmet medical needs.

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